
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired stereochemistry.
Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted amines.
Applications De Recherche Scientifique
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL exerts its effects depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding.
Ligand Binding: It can interact with specific receptors or proteins, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
1-Amino-1-phenylpropan-2-OL: A similar compound lacking the methyl groups on the phenyl ring.
1-Amino-1-(4-methylphenyl)propan-2-OL: A compound with a single methyl group on the phenyl ring.
Uniqueness
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1 |
Clé InChI |
SYFUUWSHYPIFBN-HCCKASOXSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@@H](C(C)O)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(C)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


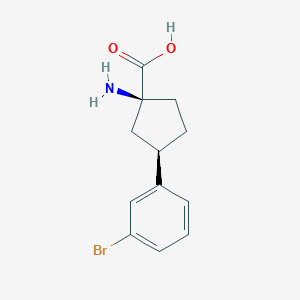
![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
![(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)
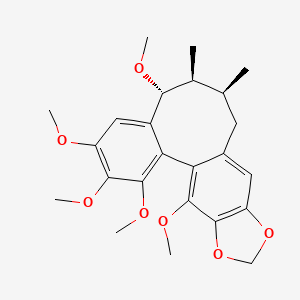
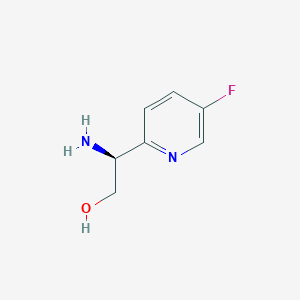
![Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B13041775.png)
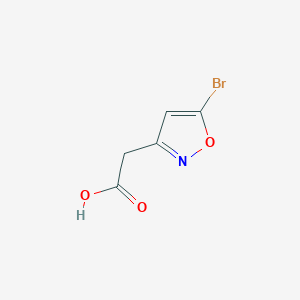



![7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041815.png)
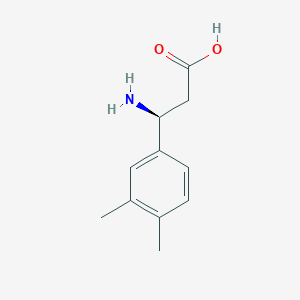
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)

